N-Allyloxyphthalimide
Overview
Description
N-Allyloxyphthalimide is a derivative of phthalimide, which is a compound that has been extensively studied due to its versatility in organic synthesis. Phthalimide derivatives are known for their applications in various chemical reactions, including cyclization, addition, and rearrangement processes. Although the provided papers do not directly discuss N-Allyloxyphthalimide, they do provide insights into the reactivity and utility of related phthalimide compounds, which can be extrapolated to understand the potential characteristics and applications of N-Allyloxyphthalimide.
Synthesis Analysis
The synthesis of phthalimide derivatives typically involves the reaction of phthalic anhydride with various nucleophiles. For example, N-Hydroxyphthalimide can be synthesized from phthalic anhydride and hydroxylamine hydrochloride in an organic salt buffer solution, yielding up to 92% under optimal conditions . This method could potentially be adapted for the synthesis of N-Allyloxyphthalimide by using an allyl-containing nucleophile in a similar reaction setup.
Molecular Structure Analysis
The molecular structure of phthalimide derivatives is characterized by the phthalimide core, which can be functionalized at the nitrogen atom. The papers describe various phthalimide derivatives with different substituents, such as N-Hydroxyphthalimide and N-(Mesyloxy)phthalimides . These modifications can significantly alter the electronic and steric properties of the molecule, which in turn affects its reactivity.
Chemical Reactions Analysis
Phthalimide derivatives participate in a variety of chemical reactions. For instance, N-Hydroxyphthalimide has been used as a photoredox catalyst in radical cyclization reactions , and in Rh-catalyzed regio- and enantioselective additions to allenes . Additionally, N-(Mesyloxy)phthalimides can react with secondary amines to afford various ureido compounds , and N-(Arylsulfonyloxy)phthalimides undergo base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement . These reactions demonstrate the potential of phthalimide derivatives to engage in diverse transformations, which could be relevant for N-Allyloxyphthalimide as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalimide derivatives are influenced by their functional groups. For example, the introduction of an N-hydroxy group can enable the compound to act as a catalyst in redox reactions , while the presence of a mesyloxy group can facilitate one-pot reactions leading to ureido compounds . The reactivity of phthalimide derivatives towards palladium-catalyzed aminoallylation and copper-facilitated C-O bond formation also highlights the influence of substituents on the chemical behavior of these compounds. These properties are crucial for understanding the potential applications of N-Allyloxyphthalimide in organic synthesis.
Scientific Research Applications
Specific Scientific Field
This falls under the field of Chemistry , specifically Organic Chemistry and Medicinal Chemistry .
Summary of the Application
N-halamines are used as antimicrobial agents that inhibit the growth of harmful microorganisms . These agents are crucial in resisting the damage caused by these microorganisms, which can lead to a large number of infectious diseases in human society .
Methods of Application or Experimental Procedures
The synthesis and application of N-halamines as antimicrobial agents have been a focus of research in the past five years . The review includes an introduction to the classification of antimicrobial agents, antimicrobial mechanisms, syntheses, and applications of small molecular N-halamines and N-halamines polymers .
Nanomaterials and Nanoparticles
Specific Scientific Field
This falls under the field of Nanotechnology and Material Science .
Summary of the Application
Nanomaterials and nanoparticles have a broad spectrum of applications due to their unique physical and chemical properties . They can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .
Methods of Application or Experimental Procedures
Nanomaterials can be produced through various synthesis methods, including top-down and bottom-up approaches . The properties of nanomaterials can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
Results or Outcomes
Nanomaterials have wide application prospects, including for electrochemical, sensing platform, and membrane-based gas separation uses, with many more applications possible .
Biological Applications of Nanoparticles
Specific Scientific Field
This falls under the field of Biology and Biotechnology .
Summary of the Application
Nanoparticles have shown potential in targeting drug-resistant bacteria and highlighting new pathways for drug delivery, diagnostics, and beyond .
Methods of Application or Experimental Procedures
The bio-formulation of nanoparticles emphasizes the importance of eco-friendly methods, and the synergistic effects of nanoparticles and plant metabolites in scientific research and its application .
Results or Outcomes
Nanoparticles offer new mechanisms to kill pathogens and mitigate their uncontrollable effects through conventional methods . They also enhance the antimicrobial properties of nanoparticles, presenting a win–win scenario for both healthcare and environmental conservation .
Industrial Applications of Nanotechnology
Specific Scientific Field
This falls under the field of Nanotechnology and Industrial Engineering .
Summary of the Application
Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
Methods of Application or Experimental Procedures
Nanotechnology products can be categorized as nanomaterials (such as nanoparticles, nanocomposites, nanotubes etc.), nanotools being nanoscale parts of larger equipment (such as scanning probe microscopes or other equipment with nanoscale parts), and nanodevices (such as nanosensors) .
Results or Outcomes
With prolific investment into the research and development of nanotechnology products, more practical materials with unique applications continue to evolve .
Bioluminescence Applications
Specific Scientific Field
This falls under the field of Biotechnology .
Summary of the Application
Bioluminescence is the fascinating natural phenomenon by which living creatures produce and emit light .
Methods of Application or Experimental Procedures
Bioluminescence occurs when the oxidation of a small-molecule luciferin is catalysed by an enzyme luciferase to form an excited-state species that emits light .
Results or Outcomes
Bioluminescence is now routinely used for gene assays, the detection of protein–protein interactions, high-throughput screening (HTS) in drug discovery, hygiene control, analysis of pollution in ecosystems and in vivo imaging in small mammals .
Free Radical Cross-Dehydrogenative C–O Coupling
Specific Scientific Field
This falls under the field of Organic Chemistry .
Summary of the Application
N-(Alkoxy)- and N-(acyloxy)phthalimides are used in free radical cross-dehydrogenative C–O coupling .
Methods of Application or Experimental Procedures
The process involves the coupling of various CH reagents with N-hydroxyphthalimide leading to N-(alkoxy)- and N-(acyloxy)phthalimides .
Results or Outcomes
Synthetic applications of the latter associated with the cleavage of N–O bond leading to the O-, N- and C-centered free radicals are also reviewed .
Safety And Hazards
N-Allyloxyphthalimide is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
2-prop-2-enoxyisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKREICBUWCANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377542 | |
Record name | N-Allyloxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyloxyphthalimide | |
CAS RN |
39020-79-6 | |
Record name | N-Allyloxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Allyloxyphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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